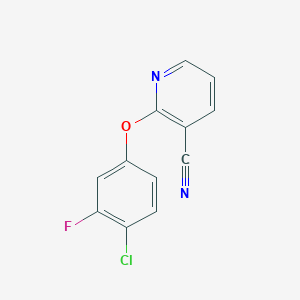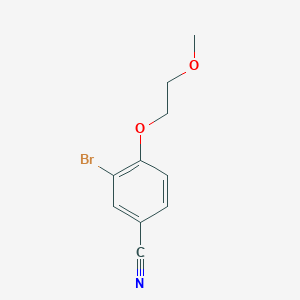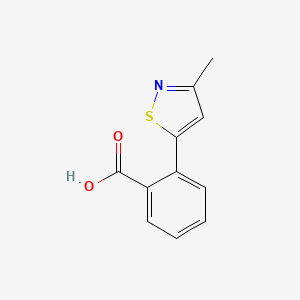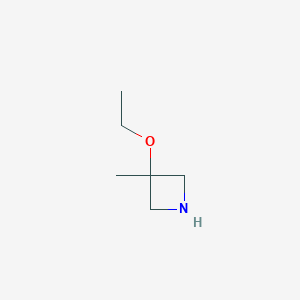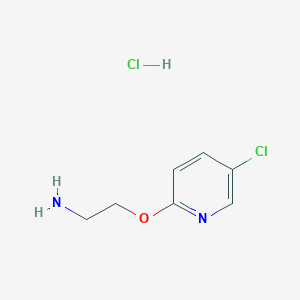
2-(2-Aminoethoxy)-5-chloropyridine hydrochloride
Overview
Description
The compound “2-(2-Aminoethoxy)-5-chloropyridine hydrochloride” seems to be a derivative of "2-(2-Aminoethoxy)ethanol" . The latter is a chemical compound used in laboratory chemicals .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, there are methods for synthesizing related compounds. For instance, a synthetic reaction to produce [2-(2-aminoethoxy)ethoxy] acetic acid (AEEA) derivatives has been described . This synthetic reaction does not require isolation and purification of intermediates .
Scientific Research Applications
Structural Studies and Molecular Interactions
- 2-Amino-5-chloropyridine has been extensively studied for its structural properties. A study by (Pourayoubi et al., 2007) revealed that at 100 K, this compound forms centrosymmetric dimers through N—H⋯N hydrogen bonds, contributing to understanding its molecular interactions and aggregation behavior.
Synthesis and Chemical Reactions
- The compound has been involved in various synthetic processes. For instance, (Ji et al., 2003) described its use in the selective amination of polyhalopyridines, highlighting its role in organic synthesis and chemical modifications.
Crystallographic Studies
- (Anagnostis & Turnbull, 1998) conducted a study on a closely related compound, providing insights into the bond lengths and angles in pyridine complexes, which are crucial for understanding the crystal structure of such compounds.
Advanced Material Research
- (Jasrotia et al., 2019) explored the use of 2-amino-5-chloropyridine in creating inorganic-organic hybrid materials, showing its potential in developing new materials with unique properties.
Drug Development and Biological Evaluation
- Research by (Sudhana & Pradeepkiran Jangampalli Adi, 2019) involved the synthesis of dihydropyridine analogs using 2-amino-5-chloropyridine, underlining its role in the development of potential therapeutic agents.
Future Directions
While specific future directions for “2-(2-Aminoethoxy)-5-chloropyridine hydrochloride” were not found, there is an urgent clinical need for agents that improve cardiac performance with a favorable safety profile . Current novel approaches to improving cardiac function provide hope that such agents may soon be available .
Mechanism of Action
Target of Action
The primary targets of 2-(2-Aminoethoxy)-5-chloropyridine hydrochloride are the sodium-potassium adenosine triphosphatase (ATPase) and the sarcoplasmic calcium ATPase isoform 2 . These enzymes play crucial roles in maintaining the electrochemical gradients across the cell membranes, which are essential for various physiological processes including muscle contraction and nerve impulse propagation .
Mode of Action
This compound interacts with its targets by reducing the activity of sodium-potassium ATPase and stimulating the reuptake function of sarcoplasmic calcium ATPase isoform 2 . This dual action results in changes in the ion concentrations within the cells, affecting various cellular processes .
Biochemical Pathways
The compound affects the biochemical pathways involving the transport of sodium, potassium, and calcium ions across the cell membranes . The downstream effects include changes in the membrane potential and intracellular ion concentrations, which can influence numerous cellular functions, from muscle contraction to signal transduction .
Pharmacokinetics
These properties significantly impact the bioavailability of the compound, determining its concentration at the target sites and hence its efficacy .
Result of Action
The molecular and cellular effects of this compound’s action include changes in the cellular ion homeostasis and alterations in the functions dependent on the ion gradients . These changes can have wide-ranging effects, influencing various physiological processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interaction with its targets . .
Biochemical Analysis
Biochemical Properties
2-(2-Aminoethoxy)-5-chloropyridine hydrochloride plays a crucial role in several biochemical reactions. It interacts with enzymes such as cystathionine beta-lyase and cystathionine gamma-lyase, inhibiting their activity. These enzymes are involved in the transsulfuration pathway, which is essential for the metabolism of sulfur-containing amino acids . The compound’s ability to inhibit these enzymes suggests it can modulate the levels of sulfur-containing metabolites, impacting various metabolic processes.
Cellular Effects
This compound has notable effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can affect the expression of genes involved in the transsulfuration pathway, leading to changes in the levels of key metabolites .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. The compound binds to the active sites of enzymes such as cystathionine beta-lyase and cystathionine gamma-lyase, inhibiting their activity . This inhibition prevents the conversion of sulfur-containing amino acids, leading to changes in the levels of sulfur metabolites.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under controlled conditions, allowing for consistent results in biochemical assays .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and protein function without causing significant toxicity . At higher doses, the compound may exhibit toxic effects, such as disrupting cellular metabolism and causing cell death.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to sulfur metabolism. The compound interacts with enzymes such as cystathionine beta-lyase and cystathionine gamma-lyase, which are key players in the transsulfuration pathway . By inhibiting these enzymes, the compound can alter the flux of sulfur-containing metabolites, impacting overall metabolic balance.
properties
IUPAC Name |
2-(5-chloropyridin-2-yl)oxyethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O.ClH/c8-6-1-2-7(10-5-6)11-4-3-9;/h1-2,5H,3-4,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKFVPFHABRGTIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Cl)OCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1394042-40-0 | |
| Record name | 2-(2-aminoethoxy)-5-chloropyridine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




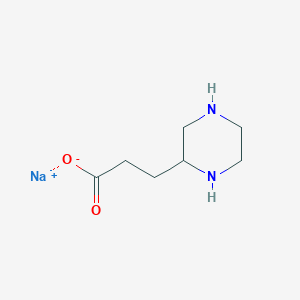
![3-(Furan-2-yl)-3-{[(4-methoxyphenyl)methyl]amino}propan-1-ol](/img/structure/B1447841.png)
![1,3-Diethyl 2-ethyl-2-[(4-nitrophenyl)methyl]propanedioate](/img/structure/B1447842.png)
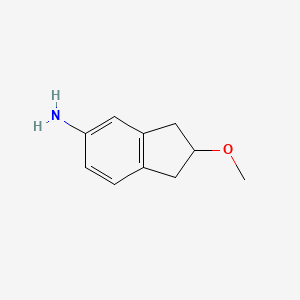
![methyl 5-bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylate](/img/structure/B1447844.png)


![2H,3H,4H,5H-naphtho[1,2-b]oxepin-5-amine hydrochloride](/img/structure/B1447848.png)
